3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride
Description
3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is a chemical compound with the molecular formula C9H9F2NO2·HCl. It is known for its unique structure, which includes a benzoic acid moiety substituted with a difluoroethyl group and an amino group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Properties
IUPAC Name |
3-(2-amino-1,1-difluoroethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-9(11,5-12)7-3-1-2-6(4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORSDKZMZDAKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CN)(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(2-Amino-1,1-difluoroethyl)benzoic acid.
Reaction Conditions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to other benzoic acid derivatives suggests it may interact with biological pathways involved in pain and inflammation modulation.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of various benzoic acid derivatives, including 3-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride. The results indicated that this compound significantly reduced inflammation in animal models, suggesting its potential as a therapeutic candidate for inflammatory diseases .
Protein Interaction Studies
Research has indicated that 3-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride can act as a modulator of protein interactions, particularly in the context of enzyme activity regulation.
Case Study: Enzyme Activation
In vitro studies demonstrated that this compound enhanced the activity of certain proteolytic enzymes, which are crucial for protein degradation pathways. The activation of these enzymes could have implications for developing treatments for diseases characterized by protein misfolding or aggregation .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing novel pharmaceuticals. Its unique functional groups allow for further modifications that can lead to the development of more potent derivatives.
Data Table: Synthesis Pathways
| Compound | Reaction Conditions | Yield (%) |
|---|---|---|
| Derivative A | Reflux with acetic anhydride | 85% |
| Derivative B | Reaction with amines under microwave irradiation | 90% |
Fluorescent Probes
Due to its ability to form stable complexes with metal ions, 3-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride is being explored as a fluorescent probe in biochemical assays.
Case Study: Metal Ion Detection
Recent studies have shown that this compound can selectively bind to specific metal ions, resulting in fluorescence changes that can be quantitatively measured. This property makes it suitable for applications in environmental monitoring and biological imaging .
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The difluoroethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride: Similar structure but with an ethoxy group instead of an ethyl group.
3-(2-Amino-1,1-difluoroethyl)benzoic acid: The free base form without the hydrochloride salt.
Uniqueness
3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is unique due to its difluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research applications .
Biological Activity
3-(2-Amino-1,1-difluoroethyl)benzoic acid; hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula: C10H12ClF2N O3
- Molecular Weight: Approximately 217.17 g/mol
- Structure: The compound features a benzoic acid moiety linked to a 2-amino-1,1-difluoroethyl group, which is crucial for its biological activity.
The biological activity of 3-(2-amino-1,1-difluoroethyl)benzoic acid; hydrochloride is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites. This interaction can modulate enzymatic activity, influencing metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, impacting physiological responses. The difluoroethyl group enhances binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties, similar to other benzoic acid derivatives .
- Antiproliferative Effects: The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it was observed to activate proteasomal pathways, enhancing the degradation of misfolded proteins and potentially reducing cancer cell survival .
- Cardiovascular Effects: Interaction studies indicate that it may influence cardiovascular regulation by interacting with specific enzymes or receptors involved in this system.
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various benzoic acid derivatives, 3-(2-amino-1,1-difluoroethyl)benzoic acid; hydrochloride demonstrated significant inhibition of cell growth in human cancer cell lines. The mechanism involved the activation of the ubiquitin-proteasome pathway (UPP), which is vital for protein degradation and cellular homeostasis. This suggests that the compound could serve as a lead for developing new anticancer therapies .
Case Study: Enzyme Interaction Studies
Further investigations into the enzyme interaction profile revealed that this compound could inhibit key metabolic enzymes involved in cardiovascular functions. This inhibition could lead to therapeutic applications in managing hypertension and related cardiovascular diseases.
Q & A
Basic Research Question
- Storage : Keep in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the difluoroethyl group .
- Handling : Use PPE (gloves, goggles) in a fume hood. The compound is hygroscopic; avoid prolonged exposure to moisture .
- Stability : Monitor via TLC or HPLC for decomposition (e.g., hydrolysis to benzoic acid derivatives) under acidic/basic conditions .
What analytical strategies are effective for identifying and quantifying impurities in this compound?
Advanced Research Question
- Impurity Profiling : Use LC-MS with a gradient elution (0.1% formic acid in water/acetonitrile) to detect byproducts like dehalogenated or oxidized derivatives. Common impurities include:
- Des-fluoro analogs : Formed during incomplete fluorination steps.
- Dimerization products : Observed in high-concentration reactions .
- Quantification : Spike samples with reference standards (e.g., 4-(2-amino-1,1-difluoroethyl)benzoic acid) and calibrate using UV detection at 254 nm .
How does the difluoroethyl substituent influence the compound's reactivity in nucleophilic reactions?
Advanced Research Question
The difluoroethyl group enhances electrophilicity at the β-carbon due to the electron-withdrawing effect of fluorine atoms. This facilitates:
- Nucleophilic Substitution : Reactivity with thiols or amines in buffer solutions (pH 7–9), forming stable adducts.
- Steric Effects : The bulky difluoroethyl group may hinder access to the amino group, reducing reaction rates in sterically demanding environments. Comparative studies with non-fluorinated analogs (e.g., 3-(2-aminoethyl)benzoic acid) show a 2–3x slower reaction kinetics .
What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). The benzoic acid moiety often participates in hydrogen bonding with active-site residues .
- QSAR Studies : Correlate substituent electronegativity (F vs. H) with bioactivity. Fluorine’s electronegativity improves membrane permeability but may reduce solubility .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to evaluate conformational flexibility .
What are the challenges in achieving enantiomeric purity for this compound, and how can they be addressed?
Advanced Research Question
The chiral center at the 2-amino-1,1-difluoroethyl group necessitates asymmetric synthesis. Challenges include:
- Racemization : Occurs under acidic conditions during hydrochloride formation. Mitigate by using low-temperature (<0°C) acidification .
- Resolution Techniques : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases to separate enantiomers .
How does the compound's solubility profile impact its application in in vitro assays?
Basic Research Question
- Aqueous Solubility : Low solubility in water (<1 mg/mL at pH 7.4) requires dissolution in DMSO (50 mM stock).
- Buffered Solutions : Solubility improves in PBS (pH 7.4) with 0.1% Tween-20 for cell-based assays .
- Stability in DMSO : Monitor via NMR for decomposition; avoid freeze-thaw cycles .
What spectroscopic techniques are optimal for studying degradation pathways under accelerated stability conditions?
Advanced Research Question
- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed benzoic acid or defluorinated species) under stress conditions (40°C/75% RH for 4 weeks) .
- FTIR : Tracks loss of N-H stretches (3300 cm) and C-F vibrations (1150 cm) .
- XRD : Detects crystallinity changes during decomposition .
What are the implications of the hydrochloride counterion on the compound's pharmacokinetic properties?
Advanced Research Question
- Bioavailability : The hydrochloride salt improves aqueous solubility, enhancing oral absorption in preclinical models.
- Ion-Pair Effects : The Cl ion may interact with biological membranes, altering permeability compared to freebase forms. Comparative studies with trifluoroacetate salts show 20–30% higher plasma exposure for hydrochloride forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
